An In-Depth Technical Guide to the Physicochemical Properties of (3S)-3-Methylpiperidin-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of (3S)-3-Methylpiperidin-3-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and biologically active compounds. The introduction of stereochemistry into this heterocyclic system allows for a nuanced exploration of chemical space, often leading to improved target specificity, enhanced pharmacokinetic profiles, and reduced off-target effects. (3S)-3-Methylpiperidin-3-ol is a chiral building block of significant interest, featuring a tertiary alcohol on a stereodefined piperidine ring. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design and development. These properties govern everything from reaction kinetics during synthesis to the ultimate bioavailability and disposition of a novel drug candidate in a biological system. This guide provides a comprehensive technical overview of the core physicochemical attributes of (3S)-3-Methylpiperidin-3-ol, offering both established data and field-proven experimental protocols for their determination.
Molecular Identity and Structure
Correctly identifying and structurally characterizing a molecule is the foundation of all subsequent research. (3S)-3-Methylpiperidin-3-ol is a chiral, non-aromatic N-heterocycle. Its hydrochloride salt is a common and stable form for storage and handling.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 1200132-32-6 | 2305080-37-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [2][4] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [2][4] |
| IUPAC Name | (3S)-3-Methylpiperidin-3-ol | (3S)-3-Methylpiperidin-3-ol hydrochloride | [2] |
| SMILES | C[C@]1(O)CNCCC1 | C[C@]1(O)CNCCC1.[H]Cl | [2][6] |
| InChIKey | LLDKGUNKYFJNPV-QFIPXVFZSA-N | NSCBVPULCFBFGX-QMMMGPOBSA-N | Generated |
Diagram: 2D Structure of (3S)-3-Methylpiperidin-3-ol
Caption: 2D representation of (3S)-3-Methylpiperidin-3-ol.
Core Physicochemical Properties
The interplay of a molecule's physical properties dictates its behavior in both chemical and biological environments. While some experimental data for (3S)-3-Methylpiperidin-3-ol is not widely published, we can infer much from its structure and provide protocols for robust determination.
| Property | Value / Expected Value | Significance in Drug Development |
| Physical Form | Solid (for HCl salt) | Affects handling, formulation (e.g., tableting), and dissolution rates. |
| Melting Point | Data not available | Indicator of purity and lattice energy; important for pre-formulation studies. |
| Boiling Point | Data not available | Relevant for purification by distillation, especially of the free base. |
| pKa (Piperidine N) | ~9.5 - 10.5 (Predicted) | Determines ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |
| LogP (Predicted) | -0.1 to 0.54 | Measures lipophilicity, a key factor in ADME properties and adherence to guidelines like Lipinski's Rule of Five. |
Acidity and Basicity (pKa)
(3S)-3-Methylpiperidin-3-ol is an amphiphilic molecule containing a basic secondary amine within the piperidine ring and a weakly acidic tertiary alcohol.
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The Piperidine Nitrogen: The secondary amine is the dominant ionizable group. Its basicity is crucial as it will be predominantly protonated and positively charged at physiological pH. This charge significantly increases aqueous solubility but can hinder passive diffusion across cell membranes. The precise pKa value is critical for developing salt forms and predicting drug-receptor interactions, which are often sensitive to the ionization state of the ligand.
-
The Tertiary Alcohol: The hydroxyl group is a very weak acid (pKa typically > 16) and will be in its neutral form under all relevant physiological and most chemical conditions. Its primary contribution is to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor.
Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, simplicity, and low cost.[7] It directly measures the change in pH upon the addition of a titrant, allowing for the precise calculation of the pKa from the inflection point of the titration curve.[8][9][10]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical parameter in drug design. It is expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
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Predicted Values: Computational models predict a LogP value for the neutral form of (3S)-3-Methylpiperidin-3-ol to be between -0.1 and 0.54[2][11]. This indicates a relatively hydrophilic molecule, as expected from the presence of the hydroxyl and amine groups.
-
pH-Dependent Lipophilicity (LogD): Since the molecule is basic, its effective lipophilicity will be highly dependent on pH. At pH 7.4, a significant portion of the molecules will be protonated, leading to a much lower LogD value (i.e., higher aqueous preference) compared to the LogP of the neutral form. This balance is key: sufficient aqueous solubility is needed for formulation, while adequate lipophilicity is required to cross biological membranes.
Causality in Experimental Choice: The shake-flask method is the traditional and most reliable technique for experimentally determining LogP/LogD values.[12][13] It involves directly measuring the concentration of the analyte in two immiscible phases (typically n-octanol and a buffered aqueous solution) after they have reached equilibrium.[14] This provides a direct, unambiguous measurement of partitioning behavior.
Spectroscopic and Chromatographic Profile
Analytical techniques are essential for confirming the structural integrity, identity, and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key features would include: a singlet for the methyl (CH₃) protons (~1.0-1.3 ppm), a series of complex, overlapping multiplets for the eight diastereotopic piperidine ring protons (~1.5-3.5 ppm), and broad, exchangeable singlets for the N-H and O-H protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would resonate at a lower field (more deshielded) than the other ring protons.[15][16]
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the methyl carbon (~20-30 ppm), four for the methylene carbons of the piperidine ring (~25-60 ppm), and one for the quaternary carbon bearing the hydroxyl and methyl groups (~65-75 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include:
-
A strong, broad peak from ~3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
A moderate, sharp peak from ~3300-3500 cm⁻¹ for the N-H stretch of the secondary amine.
-
Multiple sharp peaks from ~2850-3000 cm⁻¹ due to C-H stretching.
-
A peak in the ~1050-1150 cm⁻¹ region for the C-O stretch of the tertiary alcohol.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI) in positive mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 116.1070.[11]
-
Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is indispensable for assessing purity.
-
Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (containing an additive like formic acid or TFA to ensure protonation and good peak shape) can be used to determine chemical purity.
-
Chiral HPLC: To confirm enantiomeric purity (enantiomeric excess, or e.e.), a specialized chiral stationary phase (e.g., a polysaccharide-based column) is required. This is a self-validating step to ensure the correct stereoisomer is being used.
-
Experimental Workflows
Executing well-defined protocols is critical for generating reliable and reproducible data.
Diagram: Physicochemical Characterization Workflow
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol provides a self-validating method for determining the pKa of the piperidine nitrogen.
-
System Calibration: Calibrate a high-resolution pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh ~5-10 mg of (3S)-3-Methylpiperidin-3-ol hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Maintaining a constant ionic strength is crucial, so add a background electrolyte like 0.15 M KCl.[8]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stir bar. Purge the solution with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved CO₂ and maintain this atmosphere during the titration.[8]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL) from a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.
Protocol 2: LogD₇.₄ Determination by Shake-Flask Method
This protocol is the benchmark for measuring lipophilicity at a physiologically relevant pH.
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it vigorously with the PBS buffer for 24 hours, and vice-versa. Allow the phases to separate completely. This ensures that the two phases are in equilibrium before the experiment begins.[14]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and the pre-saturated PBS (e.g., 1 mL). Add a small aliquot of the compound's stock solution, ensuring the final organic solvent concentration is low (<1%).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] ).
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring user safety.
-
Hazard Identification: The hydrochloride salt of (3S)-3-Methylpiperidin-3-ol is generally labeled with the GHS07 pictogram (exclamation mark) and carries the signal word "Warning".[2] The associated hazard statements are:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle in a well-ventilated area or a chemical fume hood.
-
Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere. Recommended storage is in a dry environment at either room temperature or refrigerated (2-8°C).[2]
Conclusion
(3S)-3-Methylpiperidin-3-ol presents a physicochemical profile of a polar, basic, and chiral building block. Its high polarity, governed by the hydroxyl and amine functional groups, suggests good aqueous solubility, particularly at acidic to neutral pH where the piperidine nitrogen is protonated. This hydrophilicity, quantified by a low predicted LogP, is a critical feature to consider in the design of new chemical entities, as it must be carefully balanced to achieve both systemic distribution and membrane permeability. The stereodefined center at the C3 position offers a rigid scaffold for introducing functionality with precise three-dimensional orientation. A thorough experimental determination of its core properties, using the robust protocols outlined in this guide, is an indispensable step for any research program aiming to leverage this valuable chiral intermediate in the pursuit of novel therapeutics.
References
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